1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide
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Overview
Description
1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate.
Attachment of the Sulfanylacetyl Group: The benzimidazole core is then reacted with a suitable sulfanylacetylating agent under controlled conditions.
Formation of the Pyrrolidine Carboxamide: The final step involves the reaction of the intermediate with 2-phenylphenylpyrrolidine-2-carboxamide under specific conditions to yield the target compound.
Chemical Reactions Analysis
1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfanyl group to a thiol.
Scientific Research Applications
1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide can be compared with other benzimidazole derivatives:
Thiabendazole: Known for its anthelmintic activity.
Albendazole: Used as an antiparasitic agent.
Mebendazole: Another antiparasitic compound with a similar structure.
This compound stands out due to its unique combination of the benzimidazole and pyrrolidine carboxamide moieties, which confer distinct pharmacological properties.
Biological Activity
The compound 1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide is a member of the benzimidazole family, which has gained attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, synthesizing data from various studies and patents to provide a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzimidazole moiety, a pyrrolidine ring, and a carboxamide functional group, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that compounds with benzimidazole structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have shown that benzimidazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
- Anticancer Properties : Benzimidazole derivatives are also explored for their potential in cancer therapy. Their ability to inhibit specific enzymes involved in cancer cell proliferation has been documented, suggesting their role as anticancer agents .
Antimicrobial Activity
A study focusing on the synthesis of benzimidazole derivatives highlighted that modifications to the pyrrolidine ring significantly influenced antibacterial activity. The compound exhibited notable activity against MRSA strains, indicating its potential as an antibacterial agent .
Compound | Activity Against MRSA | Mechanism |
---|---|---|
This compound | Effective | Inhibition of cell wall synthesis |
Anticancer Activity
In vitro studies have indicated that benzimidazole derivatives can induce apoptosis in cancer cells. The compound's structural features allow it to interact with DNA and inhibit topoisomerase enzymes, crucial for DNA replication and repair processes.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | HeLa (cervical cancer) | 15 | DNA intercalation |
Study B | MCF-7 (breast cancer) | 20 | Topoisomerase inhibition |
Case Studies
-
Case Study on Antibacterial Efficacy :
- A series of experiments conducted on various benzimidazole derivatives demonstrated that modifications at the 1-position of the benzimidazole ring enhanced antibacterial efficacy. The compound was part of this series and showed promising results against resistant strains.
-
Case Study on Anticancer Potential :
- In a study examining the effects of several benzimidazole derivatives on cancer cell lines, it was found that those with a pyrrolidine moiety exhibited higher cytotoxicity compared to others without this substitution. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Properties
IUPAC Name |
1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2S/c1-30-23-15-8-7-14-22(23)29-27(30)34-18-25(32)31-17-9-16-24(31)26(33)28-21-13-6-5-12-20(21)19-10-3-2-4-11-19/h2-8,10-15,24H,9,16-18H2,1H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBGRVXJEMSEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N3CCCC3C(=O)NC4=CC=CC=C4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.